molecular formula C12H18N2 B13537839 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine

Cat. No.: B13537839
M. Wt: 190.28 g/mol
InChI Key: IGRDWQNKTMACIY-UHFFFAOYSA-N
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Description

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine (CAS Number: 1344330-78-4 ) is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . This amine features a phenethylamine backbone substituted with a pyrrolidine ring, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary research application of this compound is as a key building block or precursor in the design and synthesis of novel molecules. Its structure, which combines an aromatic system with a flexible amine-terminated chain and a saturated nitrogen heterocycle, is commonly explored in the development of pharmacologically active compounds. Researchers may utilize it to create libraries of compounds for high-throughput screening or to study structure-activity relationships (SAR), particularly in the context of central nervous system (CNS) targets or receptor-ligand interactions. Intended Use and Handling: This product is provided 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C12H18N2/c13-8-7-11-5-1-2-6-12(11)14-9-3-4-10-14/h1-2,5-6H,3-4,7-10,13H2

InChI Key

IGRDWQNKTMACIY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine typically involves the reaction of 2-bromo-1-phenylethan-1-amine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine Substituents

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Key Properties/Applications
2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine (Target) C₁₂H₁₇N₂ Ortho-pyrrolidinylphenyl 193.28 Hypothesized enhanced lipophilicity; potential CNS activity due to aromatic and amine moieties
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine C₁₄H₂₂N₂ Para-ethylphenyl 218.34 Predicted collision cross-section (CCS): 154.0 Ų (M+H⁺); synthetic intermediate for bioactive molecules
2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine C₁₂H₁₇ClN₂ Meta-chlorophenyl 224.73 Intermediate in dual-acting FFAR1/FFAR4 modulator synthesis
2-(Pyrrolidin-1-yl)ethan-1-amine C₆H₁₄N₂ No phenyl ring 114.19 Used in oxime formation studies; optimized reaction at 50°C for 4 hours
2-(Oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine C₁₀H₂₀N₂O Oxolane (tetrahydrofuran) substituent 184.28 Discontinued research compound; structural analog with altered solubility
Key Observations :

Meta-substituted derivatives (e.g., 3-chlorophenyl analog) prioritize electronic effects over steric, favoring interactions with hydrophobic binding pockets .

Analogs like 2C-T (2-(2,5-dimethoxy-4-(methylthio)phenyl)ethan-1-amine) exhibit serotonin receptor activity, suggesting that pyrrolidine substitution could modulate receptor selectivity .

Synthetic Utility :

  • The target compound’s synthesis likely parallels methods for similar analogs, such as reductive amination or coupling reactions with pyrrolidine derivatives .

Comparison with Non-Pyrrolidine Phenethylamines

Table 2: Phenethylamine Derivatives with Diverse Substituents
Compound Name Molecular Formula Substituent Type Molecular Weight (g/mol) Applications
2-[4-(Methylsulfanyl)phenyl]ethan-1-amine C₉H₁₃NS Para-methylsulfanylphenyl 167.27 Building block for agrochemicals
2-(2,5-Dimethoxy-4-(propylthio)phenyl)ethan-1-amine (2C-T-7) C₁₃H₂₁NO₂S Dimethoxy-propylthiophenyl 255.38 Serotonergic psychedelic research
2-(Difluoromethoxy)phenylethan-1-amine C₉H₁₁F₂NO Difluoromethoxyphenyl 193.19 Intermediate in guanidine derivative synthesis
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The pyrrolidinyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -CF₃, -Cl) in other analogs. This difference may influence receptor binding kinetics or metabolic stability .
  • Hydrophobicity :
    • The ethyl substituent in 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine increases hydrophobicity (logP ~2.5) compared to the target compound’s ortho-substituted phenyl (estimated logP ~2.0) .

Biological Activity

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine, a compound featuring a pyrrolidine ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H18N2\text{C}_{12}\text{H}_{18}\text{N}_{2}

It consists of a pyrrolidine moiety linked to a phenyl group via an ethylamine chain, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its potential applications span various therapeutic areas, including neurodegenerative diseases and inflammation.

The mechanisms through which this compound exerts its effects include:

  • Receptor Modulation : Similar compounds have been shown to act as antagonists or modulators at various receptors, influencing neurotransmitter release and receptor activation .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to anti-inflammatory effects. For instance, it has shown promise as a cyclooxygenase inhibitor.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine.

  • Neuroprotective Effects : In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential use in neuroprotection .
  • Antibacterial Activity : Research has indicated that pyrrolidine derivatives exhibit antibacterial properties against various pathogens. For example, certain analogs have shown minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
  • Antioxidant Properties : Structural relatives of this compound have been identified as having significant antioxidant activity, contributing to their therapeutic potential in oxidative stress-related conditions.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(Pyrrolidin-1-yl)ethanamineLacks the phenyl groupPrimarily an amine with limited receptor interaction
1-[2-(Hydroxyphenyl)]ethanoneContains a hydroxyl groupExhibits different reactivity; potential for enhanced biological activity
(R)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-olContains an alcohol instead of ketoneDifferent activity profile due to hydroxyl functionality

Q & A

Basic: What are the optimal synthetic routes for 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-phenyl backbone. A common approach includes:

Nucleophilic substitution : Reacting 2-bromophenylacetic acid with pyrrolidine under reflux in anhydrous tetrahydrofuran (THF) with a palladium catalyst .

Reductive amination : Reducing intermediates like 2-(2-nitrophenyl)ethan-1-amine using sodium borohydride or hydrogen gas with a palladium catalyst .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

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